Galangin-3-rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

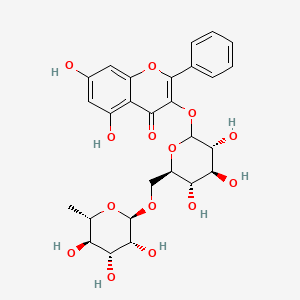

Galangin-3-rutinoside is a flavonoid glycoside derived from galangin, a naturally occurring flavonol found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is particularly interesting due to its potential therapeutic applications and its role in plant defense mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of galangin-3-rutinoside typically involves the glycosylation of galangin. This process can be achieved through various methods, including enzymatic and chemical glycosylation. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to galangin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the extraction of galangin from natural sources followed by glycosylation. This process can be optimized for large-scale production by employing biotechnological methods, such as microbial fermentation, to produce the glycosyltransferases required for enzymatic glycosylation.

Analyse Des Réactions Chimiques

Types of Reactions

Galangin-3-rutinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the flavonoid structure to hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed

Applications De Recherche Scientifique

Anti-Cancer Properties

Galangin-3-rutinoside exhibits significant anti-cancer effects through various mechanisms. Research indicates that it can inhibit tumor cell growth and induce apoptosis by modulating key signaling pathways.

Case Study: Tumor Cell Growth Inhibition

A study demonstrated that this compound effectively suppressed tumor cell growth in vitro, showing higher internalization efficiency compared to free galangin. The results indicated a significant reduction in tumor cell viability and increased apoptosis markers such as Bax and Caspase 3 levels .

| Study | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Liu et al. (2015) | Lung Cancer | Not specified | Inhibition of cell proliferation |

| Kong et al. (2019) | Breast Cancer | Not specified | Induction of apoptosis |

| Wu et al. (2024) | Ovarian Cancer | Not specified | Decreased tumor invasion |

Anti-Inflammatory Effects

This compound has shown promising results in alleviating inflammation, particularly in models of allergic rhinitis.

Case Study: Allergic Rhinitis Model

In a murine model of allergic rhinitis induced by ovalbumin (OVA), treatment with this compound resulted in a significant decrease in nasal symptoms such as sneezing and nasal discharge. The study reported marked reductions in serum histamine and inflammatory cytokines post-treatment .

| Study | Condition | Dosage | Outcome |

|---|---|---|---|

| AVMA Journals (2024) | Allergic Rhinitis | 10 mg/kg, 20 mg/kg | Reduced nasal symptoms |

| AVMA Journals (2024) | Allergic Rhinitis | 5 mg/kg | No significant effect |

Therapeutic Potential in Pain Management

Research has indicated that flavonoids like this compound can alleviate pain through their anti-inflammatory properties.

Case Study: Pain Models

Studies have shown that treatment with flavonoids can significantly reduce pain responses in preclinical models, highlighting their potential as natural analgesics.

Mécanisme D'action

The biological effects of galangin-3-rutinoside are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Galangin-3-rutinoside can be compared to other flavonoid glycosides such as:

Quercetin-3-rutinoside (Rutin): Similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.

Kaempferol-3-rutinoside: Shares similar biological activities but has different structural features.

Myricetin-3-rutinoside: Exhibits stronger antioxidant activity due to additional hydroxyl groups.

Activité Biologique

Galangin-3-rutinoside, a flavonoid glycoside derived from galangin, exhibits a range of biological activities that have garnered significant research interest. This article explores its cytotoxicity, antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on diverse studies.

Structure and Properties

This compound is characterized by the presence of a rutinoside moiety attached to the C-3 position of the galangin aglycone. This structural modification is crucial for its biological activity. The compound's molecular formula is C21H20O10, and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity using the MTT assay against several cell lines, including MCF-7 (breast cancer), A375P (melanoma), B16F10 (melanoma), B16F1 (melanoma), and A549 (lung cancer). The results indicated that this compound showed significant potency, with IC50 values ranging from 3.55 μM to 30.43 μM, outperforming some of its parent compounds .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.47 |

| A375P | 30.43 |

| B16F10 | 6.23 |

| B16F1 | 61.06 |

| A549 | >100 |

Antioxidant Activity

This compound possesses strong antioxidant properties attributed to its hydroxyl groups, which facilitate radical scavenging and metal ion chelation. The arrangement of these functional groups significantly influences its ability to combat oxidative stress. Studies indicate that flavonoids like this compound can suppress reactive oxygen species (ROS) formation and enhance the body's antioxidant defenses .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies, highlighting its ability to inhibit pro-inflammatory cytokine production. It has been shown to modulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases . The compound's effectiveness in reducing inflammation is partially due to its interaction with key enzymes and signaling molecules involved in inflammatory responses.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in treating several conditions:

- Cancer Treatment : Its cytotoxic effects suggest a role in cancer therapy, particularly in targeting specific cancer cell lines.

- Antioxidant Supplementation : Due to its strong antioxidant capacity, it may be beneficial as a dietary supplement for oxidative stress-related conditions.

- Anti-inflammatory Therapies : Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for chronic inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated the enhanced cytotoxicity of this compound compared to its aglycone form, suggesting that glycosylation may improve bioactivity against cancer cells .

- Antioxidant Mechanisms : Research highlighted how flavonoids with specific hydroxyl group arrangements exhibit superior radical scavenging abilities, underscoring the importance of structure in determining biological activity .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXRDFBKSQPEQ-KBKLVHHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.